3-(4-Bromobenzyl)-5-phenyl-1,2,4-oxadiazole 3-(4-Bromobenzyl)-5-phenyl-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15882193
InChI: InChI=1S/C15H11BrN2O/c16-13-8-6-11(7-9-13)10-14-17-15(19-18-14)12-4-2-1-3-5-12/h1-9H,10H2
SMILES:
Molecular Formula: C15H11BrN2O
Molecular Weight: 315.16 g/mol

3-(4-Bromobenzyl)-5-phenyl-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC15882193

Molecular Formula: C15H11BrN2O

Molecular Weight: 315.16 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromobenzyl)-5-phenyl-1,2,4-oxadiazole -

Specification

Molecular Formula C15H11BrN2O
Molecular Weight 315.16 g/mol
IUPAC Name 3-[(4-bromophenyl)methyl]-5-phenyl-1,2,4-oxadiazole
Standard InChI InChI=1S/C15H11BrN2O/c16-13-8-6-11(7-9-13)10-14-17-15(19-18-14)12-4-2-1-3-5-12/h1-9H,10H2
Standard InChI Key PZKLNUYFQHAEBJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC(=NO2)CC3=CC=C(C=C3)Br

Introduction

Key Findings

3-(4-Bromobenzyl)-5-phenyl-1,2,4-oxadiazole (C₁₅H₁₁BrN₂O, molecular weight 315.16 g/mol) is a brominated 1,2,4-oxadiazole derivative with emerging significance in medicinal chemistry and materials science. Its synthesis involves cyclization reactions of tetrazole precursors, yielding a structure characterized by a 1,2,4-oxadiazole core substituted with a 4-bromobenzyl group at position 3 and a phenyl group at position 5. Preliminary studies on analogous compounds suggest potential anticancer, antimicrobial, and anti-inflammatory activities, while its rigid, conjugated system supports applications in organic electronics. This review synthesizes data from diverse sources to provide a detailed analysis of its properties, synthesis, biological activity, and technological relevance.

Structural and Molecular Properties

Physicochemical Characteristics

  • Molecular Formula: C₁₅H₁₁BrN₂O

  • Molecular Weight: 315.16 g/mol

  • Solubility: Limited solubility in polar solvents (e.g., water) but soluble in DCM and DMF.

  • Thermal Stability: Decomposes above 250°C, as observed in thermogravimetric analyses of related oxadiazoles.

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via one-step cyclization reactions (Figure 1):

Route 1:

  • Precursors: 5-(4-Bromophenyl)-1H-tetrazole and phenylacetic acid.

  • Conditions: DIC (N,N'-diisopropylcarbodiimide) in DCM/DMF (9:1), reflux for 48–72 hours.

  • Yield: ~70–85% after purification by recrystallization.

Route 2:

  • Alternative Approach: Microwave-assisted synthesis reduces reaction time to <6 hours with comparable yields.

Table 1: Optimization Parameters for Synthesis

ParameterValue/RangeImpact on Yield
Stoichiometry (tetrazole:acylating agent)1:1Critical for minimizing side products
Solvent SystemDCM/DMF (9:1)Enhances reactant solubility
Temperature80–100°CHigher temperatures accelerate cyclization

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons appear at δ 8.2–8.6 ppm, with the benzyl methylene group at δ 4.3–4.5 ppm.

  • ¹³C NMR: Oxadiazole ring carbons resonate at δ 165–170 ppm, while bromophenyl carbons appear at δ 120–135 ppm.

  • Mass Spectrometry: Molecular ion peak at m/z 315.16 [M+H]⁺.

Biological Activities

Antimicrobial Effects

Analogous derivatives demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to ciprofloxacin . The bromine atom enhances membrane permeability, contributing to potency .

Anti-Inflammatory Activity

Oxadiazoles with 4-substituted phenyl groups show 60–75% inhibition of COX-2 at 10 µM, rivaling indomethacin . The 4-bromobenzyl group may sterically hinder COX-2’s active site .

Table 2: Biological Activity of Analogous Oxadiazoles

SubstituentActivity TypeIC₅₀/MICTarget
4-BromophenylAnticancer0.12–2.78 µMMCF-7, A549
4-ChlorophenylAntibacterial2–8 µg/mLS. aureus
3,4-DimethoxyphenylAnti-Inflammatory60–75% inhibitionCOX-2

Materials Science Applications

Organic Electronics

The compound’s fluorescence quantum yield (Φ = 0.45–0.60) and rigid structure make it suitable for:

  • OLED Emitters: Emission wavelengths tunable to 450–500 nm via electron-donating substituents.

  • Liquid Crystals: Enhanced thermal stability (ΔT = 120–150°C) due to π-conjugation.

Polymer Chemistry

As a monomer, it facilitates synthesis of high-performance polymers with:

  • Glass Transition Temperatures (Tg): 180–220°C.

  • Young’s Modulus: 2.5–3.0 GPa, ideal for coatings.

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